molecular formula C26H27ClN4O2 B1663266 HM03

HM03

Cat. No.: B1663266
M. Wt: 463.0 g/mol
InChI Key: SUSDGTMJKOGWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol (referred to as F06 in studies) is a synthetic acridine derivative with a molecular weight of 480.37 g/mol (PubChem CID: 5458251) . It is primarily recognized as a potent inhibitor of the ERCC1-XPF endonuclease, a critical enzyme in DNA repair pathways such as nucleotide excision repair (NER) and interstrand crosslink (ICL) repair . By inhibiting ERCC1-XPF, F06 sensitizes cancer cells to platinum-based chemotherapeutics (e.g., cisplatin) and alkylating agents (e.g., cyclophosphamide), enhancing their cytotoxicity . The compound features a chloro-methoxy-acridin core linked to a phenolic group substituted with a 4-methylpiperazinylmethyl chain, which is critical for its activity .

Properties

IUPAC Name

4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O2/c1-30-9-11-31(12-10-30)16-17-13-19(4-8-25(17)32)28-26-21-6-3-18(27)14-24(21)29-23-7-5-20(33-2)15-22(23)26/h3-8,13-15,32H,9-12,16H2,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSDGTMJKOGWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Profile and Significance of HM03

This compound (PubChem CID: 421105) is a nitrogen-containing heterocyclic compound with the molecular formula $$ \text{C}{26}\text{H}{27}\text{ClN}4\text{O}2 $$ and a molecular weight of 463.0 g/mol. Its structure features a central acridine core substituted with chlorine at C-6, methoxy at C-2, an amino group at C-9, and a 4-methylpiperazine moiety at the phenolic C-2 position. The acridine scaffold confers DNA-intercalating properties, while the 4-methylpiperazine side chain enhances solubility and target affinity. This compound has been investigated as an inhibitor of the ERCC1-XPF endonuclease, a DNA repair complex implicated in chemotherapy resistance, and as an antiplasmodial agent.

Synthetic Routes to this compound

Precursor Synthesis: 6,9-Dichloro-2-methoxy-4-nitroacridine

The synthesis of this compound begins with the preparation of 6,9-dichloro-2-methoxy-4-nitroacridine, a key intermediate. Traditional methods involved a five-step sequence starting from 2-methoxyacridin-9-amine, with an overall yield of 21%. Recent optimizations reduced this to three steps (Scheme 1):

  • Nitration : Direct nitration of 6,9-dichloro-2-methoxyacridine using fuming nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C for 2 hours (yield: 89%).
  • Purification : Recrystallization from ethanol to remove regioisomers.
  • Characterization : Confirmation via $$ ^1\text{H} $$-NMR ($$ \delta $$ 8.21 ppm, aromatic H) and ESI-MS ($$ m/z $$ 338.1 [M+H]$$ ^+ $$).

This streamlined approach increased the overall yield to 63%, addressing previous challenges with side reactions and low efficiency.

Table 1: Comparison of Precursor Synthesis Methods
Parameter Traditional Method Optimized Method
Steps 5 3
Overall Yield 21% 63%
Reaction Time 48 hours 6 hours
Key Improvement Microwave-assisted nitration

Functionalization at C-9 and C-4 Positions

This compound’s bioactivity depends on strategic substitutions at the C-9 and C-4 positions of the acridine core.

C-9 Amination

The chlorine at C-9 is replaced via nucleophilic aromatic substitution (S$$ _N$$Ar):

  • Reagents : 4-Methylpiperazine (3 equiv), potassium carbonate ($$ \text{K}2\text{CO}3 $$), dimethylformamide (DMF).
  • Conditions : Microwave irradiation at 100°C for 40 minutes.
  • Yield : 46%, improved from 24% with conventional heating.

Microwave heating enhances reaction kinetics, reducing byproduct formation from nitro group reactivity.

C-4 Reduction and Alkylation

The nitro group at C-4 is reduced to an amine, followed by alkylation:

  • Reduction : Tin(II) chloride ($$ \text{SnCl}_2 $$) in hydrochloric acid ($$ \text{HCl $$) at 70°C for 2 hours (yield: 85%).
  • Alkylation : Reaction with 4-methylpiperazine-1-carbaldehyde via reductive amination using sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol (yield: 78%).

Final Assembly and Purification

The phenolic hydroxyl group is methylated using iodomethane ($$ \text{CH}_3\text{I} $$) and potassium carbonate in acetone, yielding this compound after column chromatography (silica gel, dichloromethane/methanol 95:5). Final characterization includes:

  • $$ ^1\text{H} $$-NMR : $$ \delta $$ 2.35 ppm (s, 3H, N–CH$$ _3 $$), 3.58 ppm (m, 8H, piperazine).
  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation replaced conventional heating in S$$ _N$$Ar and reduction steps, cutting reaction times by 75% and improving yields by 20–30%. For example, C-9 amination under microwave conditions achieved 46% yield in 40 minutes vs. 24% in 6 hours with oil-bath heating.

Reductive Amination vs. Bimolecular Substitution

Switching from bimolecular nucleophilic substitution to reductive amination for introducing the 4-methylpiperazine side chain minimized side reactions and improved regioselectivity. This change increased the yield of the critical C-4 alkylation step from 65% to 78%.

Table 2: Key Reaction Optimizations
Step Traditional Yield Optimized Yield Technique
C-9 Amination 24% 46% Microwave heating
C-4 Alkylation 65% 78% Reductive amination
Precursor Synthesis 21% 63% Streamlined steps

Challenges and Solutions

Nitro Group Reactivity

The electron-withdrawing nitro group at C-4 increased susceptibility to undesired side reactions during S$$ _N$$Ar. This was mitigated by:

  • Temperature Control : Maintaining reactions below 100°C.
  • Protective Group Chemistry : Transient protection of the amine during alkylation.

Purification Complexity

This compound’s polar side chains necessitated advanced purification techniques:

  • Counterion Exchange : Use of trifluoroacetic acid to improve solubility in reversed-phase HPLC.
  • Gradient Elution : Stepwise methanol-dichloromethane gradients to resolve closely related impurities.

Applications and Derivatives

This compound’s synthesis has enabled structure-activity relationship (SAR) studies:

  • Anticancer Activity : As an ERCC1-XPF inhibitor, this compound sensitizes ovarian cancer cells to cisplatin (IC$$ _{50} $$ reduction from 12 µM to 3 µM).
  • Antiplasmodial Activity : Derivatives show IC$$ _{50} $$ values of 0.8 µM against Plasmodium falciparum.

Scientific Research Applications

HM03 has a wide range of applications in scientific research:

Mechanism of Action

HM03 exerts its effects by selectively binding to HSPA5, inhibiting its chaperone activity. HSPA5 is involved in the proper folding and assembly of proteins within the endoplasmic reticulum. By inhibiting HSPA5, this compound disrupts protein homeostasis, leading to the accumulation of misfolded proteins and inducing apoptosis in cancer cells. This mechanism makes this compound a promising candidate for anticancer therapy .

Comparison with Similar Compounds

ERCC1-XPF Inhibitor Derivatives of F06

F06 has served as a scaffold for synthesizing derivatives with improved potency. Key modifications focus on the piperazine moiety and acridine substituents:

Compound Structural Modifications Biological Activity Reference
F06 4-methylpiperazinylmethyl group IC₅₀: ~2.5 µM (ERCC1-XPF inhibition); sensitizes colorectal cancer cells to UV and cyclophosphamide
Compound 3 4-cyclohexylpiperazine substitution Moderate inhibition of ERCC1-XPF; reduced cytotoxicity compared to F06
Compound 4 4-(2-dimethylaminoethyl)piperazine substitution IC₅₀: ~1.8 µM; superior inhibition of cyclobutane pyrimidine dimer (CPD) repair; 2-fold greater chemosensitization in HCT116 cells vs. F06

Key Findings :

  • The dimethylaminoethyl group in Compound 4 enhances binding to the XPF HhH2 domain, improving inhibitory activity .
  • Bulkier substituents (e.g., cyclohexyl in Compound 3) reduce efficacy, suggesting steric hindrance at the heterodimerization interface .

Acridine Derivatives with Alternative Substitutions

Other acridine-based compounds exhibit distinct biological activities due to structural variations:

Compound Structure Activity Reference
Pyronaridine analog (4) Pyrrolidin-1-ylmethyl substitution Anti-SARS-CoV-2 activity in mice; mechanism unrelated to DNA repair
3,9-Dichloro-5,6,7,8-tetrahydroacridine Chlorinated tetrahydroacridine core Anti-cholinesterase and neuroprotective effects
6-Chloro-2-methoxyacridin-9-amine Amine group at position 9 Intermediate in anti-prion compound synthesis

Key Findings :

  • Replacement of the piperazine group with pyrrolidine (as in Pyronaridine analog 4) shifts activity toward antiviral pathways .
  • Chlorine and methoxy groups on the acridine core are common in DNA-interacting agents, but additional substituents (e.g., tetrahydro rings) alter target specificity .

Non-Acridine ERCC1-XPF Inhibitors

Non-acridine inhibitors provide contrasting mechanisms:

Compound Class Activity Reference
NSC130813 Small-molecule inhibitor Binds ERCC1-XPF via hydrophobic interactions; less potent than F06 (IC₅₀ >10 µM)
Platinum-based agents Metal complexes Induce DNA crosslinks requiring ERCC1-XPF for repair; synergistic with F06

Key Findings :

  • F06’s acridine core enables intercalation into DNA, enhancing local concentration at damage sites, whereas non-acridine inhibitors rely on competitive binding .

Structure-Activity Relationship (SAR) Insights

  • Acridine Core : Essential for DNA intercalation and stabilizing interactions with ERCC1-XPF .
  • Chloro-Methoxy Groups : Increase DNA binding affinity and metabolic stability .
  • Piperazine Chain: The 4-methylpiperazinylmethyl group optimizes solubility and binding to the XPF HhH2 domain; substituents like dimethylaminoethyl improve potency .

Biological Activity

4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol, also known as HM03, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an acridine moiety and a piperazine ring, suggests diverse biological activities, particularly in oncology and microbiology. This article examines its biological activity, highlighting research findings, case studies, and relevant data.

  • Molecular Formula : C26H27ClN4O2
  • Molecular Weight : 462.98 g/mol
  • CAS Number : 500565-15-1
  • IUPAC Name : 4-((6-chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA, which is a characteristic feature of acridine derivatives. This intercalation can disrupt DNA replication and transcription processes, leading to apoptosis in cancer cells. Research has shown that this compound inhibits critical proteins involved in DNA repair mechanisms, such as HSPA5 and ERCC1-XPF, enhancing the efficacy of chemotherapeutic agents .

Biological Activities

  • Anticancer Properties :
    • This compound has demonstrated significant anticancer activity by targeting tumor cells and inhibiting their growth. In vitro studies indicate that it effectively induces apoptosis in various cancer cell lines.
    • A study reported that this compound enhances the cytotoxic effects of doxorubicin in breast cancer cells by inhibiting DNA repair pathways.
  • Antimicrobial Activity :
    • The compound exhibits antifungal properties and has been explored for its potential against various pathogens including bacteria and viruses .
    • Its mechanism includes disrupting microbial DNA synthesis, which is crucial for the survival of pathogens.
  • Inhibition of Acetylcholinesterase :
    • This compound has been shown to inhibit acetylcholinesterase with a Ki value of 49 nM, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Case Study 1: Cancer Treatment

A recent study evaluated the effectiveness of this compound in combination with existing chemotherapeutics on human cancer cell lines. Results indicated that the combination treatment significantly reduced cell viability compared to monotherapy, suggesting a synergistic effect that warrants further investigation into clinical applications.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against several strains of fungi and bacteria. The results demonstrated that this compound exhibited potent antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent for infections resistant to conventional treatments.

Data Table: Biological Activity Overview

Activity TypeMechanism of ActionReferences
AnticancerDNA intercalation; inhibition of DNA repair proteins
AntimicrobialDisruption of microbial DNA synthesis
Acetylcholinesterase InhibitionCompetitive inhibition at the enzyme active site

Research Findings

Recent findings emphasize the need for further structural modifications to enhance the bioactivity and selectivity of this compound against specific cancer types and pathogens. The presence of both chloro and methoxy groups on the acridine ring combined with the piperazine substituent is believed to enhance its bioactivity.

Q & A

Q. What is the primary mechanism of action of 4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol (F06) in DNA repair pathways?

F06 inhibits the ERCC1-XPF heterodimer, a critical endonuclease in DNA repair pathways such as nucleotide excision repair (NER) and interstrand crosslink (ICL) repair. ERCC1-XPF cleaves damaged DNA strands, and its inhibition disrupts repair of helix-distorting lesions (e.g., UV-induced cyclobutane pyrimidine dimers) and sensitizes cancer cells to DNA-damaging agents like platinum drugs. Binding studies suggest F06 interacts with the XPF HhH2 domain, blocking heterodimerization .

Q. How is F06 synthesized, and what key structural features contribute to its activity?

F06 is synthesized via multistep organic reactions, including:

  • Introduction of the 6-chloro-2-methoxyacridin-9-yl moiety, which intercalates DNA.
  • Functionalization with a 4-methylpiperazine group to enhance solubility and target binding.
  • Phenolic hydroxyl and amino groups for hydrogen bonding with ERCC1-XPF. The acridine core enables DNA interaction, while the piperazine side chain improves pharmacokinetic properties .

Q. What analytical techniques are used to characterize F06 and its derivatives?

  • Spectroscopy: NMR and IR for functional group verification.
  • Mass spectrometry: To confirm molecular weight and purity.
  • X-ray crystallography (SHELX/WinGX): For resolving 3D structures and binding modes .
  • HPLC: Purity assessment (>95% typical for in vitro assays) .

Advanced Research Questions

Q. How can structural modifications of F06 improve ERCC1-XPF inhibition potency?

Derivatives of F06 with altered piperazine substituents (e.g., cyclohexyl or dimethylaminoethyl groups) show enhanced binding affinity. For example:

  • Compound 3 : 4-cyclohexylpiperazine increases hydrophobic interactions.
  • Compound 4 : Dimethylaminoethyl group improves solubility and cellular uptake. Docking-based virtual screening (VS) identifies optimal substituents by simulating interactions with the XPF HhH2 domain .

Q. What experimental strategies validate F06’s synergy with DNA-damaging therapies?

  • In vitro assays: Co-treatment with F06 and cyclophosphamide or UV radiation reduces colorectal cancer cell viability by 40–60% compared to monotherapy.
  • CPD removal assays: F06 delays repair of UV-induced lesions, measured via ELISA or immunofluorescence .
  • Combination index (CI) analysis: Quantifies synergistic effects using the Chou-Talalay method .

Q. How do researchers address discrepancies in F06’s cytotoxicity across cell lines?

Variability may arise from differences in ERCC1-XPF expression or drug efflux pumps. Solutions include:

  • Biomarker profiling: Quantify ERCC1 mRNA/protein levels via qPCR or Western blot.
  • Pharmacokinetic studies: Measure intracellular F06 concentrations using LC-MS.
  • CRISPR knockout models: Validate target specificity by comparing wild-type vs. ERCC1-deficient cells .

Q. What computational tools are employed to optimize F06 derivatives?

  • Molecular docking (AutoDock, Schrödinger): Predicts binding poses at the ERCC1-XPF interface.
  • Molecular dynamics (GROMACS): Simulates stability of ligand-receptor complexes.
  • QSAR models: Correlate substituent properties (e.g., logP, polar surface area) with inhibitory IC50 values .

Methodological Considerations Table

Research Aspect Techniques Key Parameters References
Target Validation siRNA knockdown, CRISPR-Cas9ERCC1 mRNA/protein expression
Binding Affinity Surface plasmon resonance (SPR)KD values (nM range)
Cellular Uptake LC-MS, fluorescence microscopyIntracellular concentration, localization
Synergy Analysis Chou-Talalay combination index (CI)CI < 1 indicates synergy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
HM03
Reactant of Route 2
Reactant of Route 2
HM03

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.